2-amino-3-(4-ethylbenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-3-(4-ethylbenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-3-16-11-13-17(14-12-16)24(29)23-22(26)21(19-9-6-7-15-28(19)23)25(30)27-18-8-4-5-10-20(18)31-2/h4-15H,3,26H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITHVFFHJNSTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-3-(4-ethylbenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide is a nitrogen-containing heterocyclic compound characterized by its indolizine core. It has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and antimicrobial treatments. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H20N3O2, with a molecular weight of approximately 396.44 g/mol. The presence of functional groups such as an amino group, ethylbenzoyl group, and methoxyphenyl group contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N3O2 |
| Molecular Weight | 396.44 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound interacts with various biological targets, influencing their activity. The mechanisms involve binding to enzymes and receptors that are pivotal in disease pathways. Understanding these interactions is crucial for optimizing its therapeutic efficacy.
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity. For instance:
- In vitro studies demonstrated that the compound effectively inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Results from disc diffusion assays indicated:
- Effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Studies
- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry assessed the impact of this indolizine derivative on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.
- Antimicrobial Evaluation : Another study published in Pharmaceutical Biology focused on the antimicrobial efficacy of the compound against multi-drug resistant strains. The findings suggested that it could serve as a lead compound for developing new antimicrobial agents.
Research Findings
Recent investigations have expanded on the biological implications of this compound:
- Binding Studies : Interaction studies using surface plasmon resonance (SPR) revealed that the compound binds effectively to target proteins involved in cell signaling pathways, suggesting a mechanism for its therapeutic effects.
- Toxicity Assessments : Preliminary toxicity evaluations indicate a favorable safety profile, with minimal cytotoxicity observed in normal cell lines at therapeutic concentrations.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The compound’s closest analogs differ in substituents on the benzoyl group (position 3 of the indolizine core) and the N-phenyl carboxamide moiety. Below is a comparative analysis of structurally related indolizine derivatives:
Pharmacological and Metabolic Implications
- Receptor Binding : The 2-methoxyphenyl group is a hallmark of high-affinity 5-HT₂A receptor ligands like 25I-NBOMe . While the indolizine core differs from NBOMe’s phenethylamine scaffold, the shared substituent suggests possible serotonergic activity, albeit untested for the target compound.
- Substituent Effects: Ethyl vs. N-Phenyl Variations: The 2-methoxyphenyl group may predispose the compound to metabolic pathways generating reactive intermediates like N-(2-methoxyphenyl)hydroxylamine, a toxic metabolite observed in related structures .
Metabolic and Toxicity Profiles
- Metabolism : Compounds with 2-methoxyphenyl groups, such as o-anisidine derivatives, undergo hepatic microsomal metabolism to yield hydroxylamine intermediates, which are associated with oxidative stress and DNA damage . This suggests the target compound may share similar metabolic risks.
- Toxicity : NBOMe analogs with 2-methoxyphenyl groups exhibit severe toxicity (e.g., seizures, hyperthermia) at low doses due to potent 5-HT₂A activation . While the indolizine core may mitigate such effects, structural parallels warrant caution in untested scenarios.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
